Tert-butyl m-tolylcarbamate
Overview
Description
Tert-butyl m-tolylcarbamate is a chemical compound with the molecular formula C12H17NO2 . It is used in research and development .
Molecular Structure Analysis
The molecular structure of this compound consists of a total of 32 bonds. There are 15 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 (thio-) carbamate (aromatic) .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 254.0±19.0 °C and a predicted density of 1.064±0.06 g/cm3 . It is stored in a sealed container at room temperature .Scientific Research Applications
Synthesis and Application in Chiral Ligands
- Tert-butyl m-tolylcarbamate derivatives have been synthesized for potential utility as scaffolds for chiral ligands. For example, Xu and Appella (2006) developed a practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate, which can be used as a chiral ligand and as a modified backbone unit for peptide nucleic acids (PNAs) (Xu & Appella, 2006).
Comparative Toxicity Studies
- Butylated hydroxytoluene (BHT) and its methylcarbamate derivative, Terbucarb (which includes a tert-butyl group), have been compared for cytotoxicity in isolated rat hepatocytes, indicating the significance of tert-butyl group in toxicity studies (Nakagawa, Yaguchi, & Suzuki, 1994).
Pharmacokinetic Properties and Efficacies
- The incorporation of tert-butyl groups in medicinal chemistry has been studied for its impact on the physicochemical and pharmacokinetic properties of bioactive compounds. Westphal et al. (2015) documented this in the context of drug analogues, highlighting the role of the tert-butyl group in drug efficacy and activity (Westphal et al., 2015).
Metabolism Studies
- The metabolism of m-tert-butylphenyl N-methylcarbamate in insects and mice has been researched, showcasing the biological processing of compounds containing tert-butyl groups. This study by Douch and Smith (1971) focused on the hydroxylation of the tert-butyl group, indicating its metabolic relevance (Douch & Smith, 1971).
Antimalarial Drug Development
- N-tert-Butyl isoquine, a 4-aminoquinoline drug candidate, was developed with consideration of the tert-butyl group. O’Neill et al. (2009) focused on the drug's activity against Plasmodium falciparum and its pharmacokinetic and pharmacodynamic properties, demonstrating the tert-butyl group's significance in antimalarial drug development (O’Neill et al., 2009).
Genotoxicity Studies
- The genotoxic effects of compounds related to tert-butyl groups, like Methyl-tert-butyl ether, have been evaluated in human lymphocytes. Chen et al. (2008) used comet assays to study DNA damage, indicating the importance of tert-butyl related compounds in genotoxicity research (Chen et al., 2008).
Chemical Synthesis and Structure Analysis
- The synthesis and structural analysis of tert-butyl N-acetylcarbamate were conducted by Mestehdi et al. (2022), using green methods and highlighting the compound's relevance in crystallography and molecular design (Mestehdi et al., 2022).
Neurochemical Studies
- A modified HPLC method described by Hikal et al. (1988) for determining amino acids in brain tissue utilized tert-butyl-thiol, demonstrating the use of tert-butyl derivatives in neurochemical analysis (Hikal et al., 1988).
Hydrogen Bonding and Molecular Interaction Studies
- Baillargeon, Lussier, and Dory (2014) investigated the hydrogen bonding in crystals of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate, illustrating the role of tert-butyl groups in molecular interactions and crystallography (Baillargeon, Lussier, & Dory, 2014).
Trace Level Analysis in Pharmaceutical Compounds
- Puppala, Subbaiah, and Maheswaramma (2022) developed a method for the characterization and evaluation of tert-butyl carbamate derivatives as genotoxic impurities in pharmaceuticals, emphasizing the importance of accurate detection of tert-butyl derivatives in drug safety (Puppala, Subbaiah, & Maheswaramma, 2022).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-(3-methylphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-6-5-7-10(8-9)13-11(14)15-12(2,3)4/h5-8H,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMVGGAQYQVROP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406844 | |
Record name | tert-butyl m-tolylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18437-67-7 | |
Record name | 1,1-Dimethylethyl N-(3-methylphenyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18437-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-butyl m-tolylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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